Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is an organic compound notable for its potential pharmacological applications. It features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, and a pyrrolidine moiety, a five-membered saturated nitrogen-containing ring. This compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid functional group.
The compound can be synthesized through various chemical methods, utilizing starting materials such as substituted pyridines and amino acids. Its synthesis often involves multi-step reactions that incorporate coupling reactions and cyclization processes.
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid can be classified under the following categories:
The synthesis of pyridin-3-yl(pyrrolidin-1-yl)acetic acid can be achieved through several methods. One common approach involves the coupling of a pyridine derivative with a pyrrolidine derivative, followed by the introduction of the acetic acid moiety.
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid has a complex molecular structure characterized by:
The molecular formula of pyridin-3-yl(pyrrolidin-1-yl)acetic acid can be represented as . Its molecular weight is approximately 218.25 g/mol.
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid can participate in various chemical reactions typical for amino acids and heterocycles:
These reactions typically require specific conditions such as heat, catalysts, or dehydrating agents to proceed efficiently.
The mechanism of action of pyridin-3-yl(pyrrolidin-1-yl)acetic acid in biological systems may involve interaction with specific receptors or enzymes due to its structural features:
Research indicates that compounds with similar structures often exhibit significant biological activity, including anti-inflammatory and neuroprotective effects.
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid has potential applications in:
Pyridine-pyrrolidine hybrid architectures represent a cornerstone of contemporary drug design due to their synergistic pharmacological properties. These scaffolds merge the distinct bioactivities of both heterocycles: Pyridine contributes to enhanced binding affinity through hydrogen bonding and π-π stacking interactions, while the pyrrolidine ring introduces structural flexibility and chirality elements critical for target specificity [2] [9]. Statistical analyses reveal that pyridine features in 54 FDA-approved drugs (2014–2023), predominantly in oncology (33%) and central nervous system therapeutics (20%). Concurrently, pyrrolidine appears in 40 approved drugs, underscoring its privileged status among nitrogenous heterocycles [2]. The integration of these moieties within a single molecule, such as Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, enables optimized pharmacokinetics, including improved metabolic stability and membrane permeability. For instance, pyridine-to-phenyl substitutions in kinase inhibitors have demonstrated >500-fold potency enhancements due to improved electronic profiles and target engagement [2].
Table 1: Therapeutic Distribution of Representative Pyridine/Pyrrolidine-Containing Drugs
Therapeutic Category | Pyridine Drugs | Pyrrolidine Drugs | Key Clinical Applications |
---|---|---|---|
Anticancer Agents | 18 (33%) | 12 (30%) | Kinase inhibition, apoptosis induction |
CNS Therapeutics | 11 (20%) | 9 (22.5%) | Migraine, Parkinson’s, ADHD |
Anti-infectives | 8 (15%) | 6 (15%) | Antibacterial, antiviral |
Hematopoietic Agents | 5 (9%) | 5 (12.5%) | Anemia, coagulation disorders |
Metabolic Disorders | 4 (7%) | 3 (7.5%) | Diabetes, dyslipidemia |
Data derived from FDA approvals (2014–2023) [2] [9]
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid (C₁₁H₁₄N₂O₂, CID 43803543) exhibits a multifunctional molecular architecture comprising three pharmacophoric elements: (1) A pyridin-3-yl group acting as a hydrogen-bond acceptor, (2) a pyrrolidine moiety conferring conformational restraint, and (3) a carboxymethyl bridge enabling salt formation or prodrug derivatization [1] [5]. This configuration allows dual-targeting capabilities, evidenced by structural analogs like 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acids, which function as potent CCR5 chemokine receptor antagonists for HIV-1 intervention [5]. The acetic acid linker facilitates conformational adaptability upon target binding, while the pyrrolidine nitrogen enhances water solubility via protonation under physiological conditions. Modifications at the pyrrolidine 3-position, such as amino substitution (e.g., (3-Amino-pyrrolidin-1-yl)acetic acid, C₆H₁₂N₂O₂), further enable peptide coupling or metalloenzyme coordination, expanding therapeutic applications to neurological disorders and enzyme inhibition [6]. Quantum mechanical analyses reveal that pyridine’s electron-deficient nature lowers HOMO/LUMO energies (-0.380 au vs. benzene’s -0.315 au), enhancing electrophilic reactivity for nucleophilic target sites [2].
Table 2: Comparative Molecular Features of Key Structural Components
Structural Element | Electronic Properties | Biological Interactions | Role in Drug Design |
---|---|---|---|
Pyridin-3-yl ring | Low HOMO/LUMO energy | π-Stacking, H-bond acceptance | Target affinity enhancement |
Pyrrolidine moiety | Basic N-atom (pKa ~10) | Cation-π interactions, salt bridges | Solubility and conformational control |
Acetic acid linker | Acidic proton (pKa ~4.2) | Ionic binding, prodrug attachment | Pharmacophore connectivity |
Carboxymethyl-pyrrolidine | Zwitterionic potential | Metal coordination, dipole alignment | Multi-target engagement |
The evolution of heterocyclic acetic acid derivatives commenced with the prostaglandin-inspired design of anti-inflammatory agents. Diclofenac (2-(2,6-dichloroanilino)phenylacetic acid) emerged as a benchmark, demonstrating how carboxylic acid bioisosterism could optimize target selectivity [10]. Strategic replacement of its carboxyl group with 1,3,4-oxadiazoles yielded compounds exhibiting 84.6% anti-inflammatory activity (vs. diclofenac’s 80.8%) with reduced ulcerogenicity, validating the scaffold-hopping approach [10]. Concurrently, synthetic methodologies advanced from classical condensation to nanocatalysis-enabled assembly. γ-Fe₂O₃@HAp-SO₃H nanocatalysts now facilitate pyridopyrimidine-acetic acid conjugates via one-pot, 84–96% yielding sequences under mild conditions [7]. The discovery of CCR5 antagonists in 2004 marked the therapeutic repurposing of pyrrolidinyl-acetic acids, where 4-(heteroarylpiperdin-1-yl-methyl) derivatives showed nanomolar HIV-1 inhibition [5]. Recent innovations focus on chiral auxiliaries and transition-metal catalysis to access enantiopure analogs for CNS penetration, leveraging pyrrolidine’s stereogenic centers [6] [7].
Key Chronological Advances:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7